N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals, indicating potential medicinal properties . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, a benzamide group, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The benzamide group consists of a benzene ring attached to an amide group, and the methoxy group consists of a methyl group bound to an oxygen atom .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group could increase the compound’s polarity, affecting its solubility in different solvents. The piperidine ring could potentially make the compound a base, affecting its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of a series of compounds including N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide and their antimicrobial screening revealed potential therapeutic intervention for microbial diseases. These compounds demonstrated significant inhibitory action against various strains of bacteria and fungi, suggesting their utility in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Neurotropic and Psychotropic Properties
Research into the psycho- and neurotropic properties of novel compounds related to this compound indicated sedative effects and considerable anti-amnesic activity. These findings highlight the compounds' potential as psychoactive substances for further study (Podolsky, Shtrygol’, & Zubkov, 2017).
Chromatographic Characteristics
Investigations into the chromatographic characteristics of related N-ethylbenzamides provided insights into quantitative structure-retention relationships. This research aids in understanding the chromatographic behavior of similar compounds, which is crucial for analytical and pharmaceutical applications (Lehtonen, 1983).
Antidopaminergic Properties
Studies on substituted 6-methoxysalicylamides, structurally similar to this compound, revealed potent antidopaminergic activities. These findings are significant for developing new treatments for diseases related to dopamine dysregulation (de Paulis et al., 1985).
Antibacterial and Antiviral Activity
Research into N-phenylbenzamide derivatives showed notable anti-EV 71 activities, suggesting these compounds as promising leads for anti-EV 71 drug development. Their low cytotoxicity and potent inhibitory effects underscore their potential in antiviral therapy (Ji et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The inhibition of FXa by apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, apixaban reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin, a key step in blood clot formation . This results in an overall antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action primarily involve its antithrombotic efficacy . Preclinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . When added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses, apixaban improves preclinical antithrombotic activity, without excessive increases in bleeding times .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics due to potential drug-drug interactions . Apixaban has a low potential for such interactions . Additionally, physiological factors such as renal function can impact the elimination of apixaban and thus its overall action .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-3-4-8-16(14)20(24)21-15-10-11-18(25-2)17(13-15)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQNMSWMQILBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.